molecular formula C17H17ClFNO3 B2811234 N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-fluoro-4-methoxybenzamide CAS No. 1798485-67-2

N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-fluoro-4-methoxybenzamide

Cat. No. B2811234
CAS RN: 1798485-67-2
M. Wt: 337.78
InChI Key: PLRVHBQEFVRCGS-UHFFFAOYSA-N
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Description

“N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-fluoro-4-methoxybenzamide” is a complex organic compound. It contains a benzamide group, which is a common feature in many pharmaceutical drugs . The compound also has methoxy (OCH3) groups and a fluorine atom attached to the benzene ring, which can significantly alter the compound’s properties.


Chemical Reactions Analysis

The reactivity of this compound would depend on various factors including the presence of the benzamide group, the methoxy groups, and the fluorine atom. Each of these functional groups can participate in different types of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Properties such as melting point, boiling point, solubility, and stability can be predicted based on the properties of similar compounds .

Scientific Research Applications

Molecular Structure and Synthesis

  • A study on molecular structure and synthesis involved the preparation and characterization of a compound via acylation reaction and its molecular structure determined by X-ray diffraction and DFT calculations. This research provides insights into the influence of intermolecular interactions on molecular geometry (Karabulut et al., 2014).

Receptor Binding Studies

  • Receptor binding studies have been conducted on derivatives of a similar compound, focusing on its affinity and selectivity towards dopamine D(4) receptors, which is crucial for understanding its potential applications in neurological research (Perrone et al., 2000).

Radiolabeling and PET Tracers

  • Another study described the design, synthesis, radiolabeling, and in vivo evaluation of a carbon-11 labeled compound , showcasing its potential as a positron emission tomography (PET) tracer for dopamine D(4) receptors. This highlights the compound's application in brain imaging and neurological disorder research (Lacivita et al., 2010).

Antimicrobial and Antiproliferative Activity

  • Research into antimicrobial and antiproliferative activity of related compounds provides insights into their potential for developing new therapeutic agents. One study synthesized a compound and evaluated its inhibitory activity against human cancer cell lines, demonstrating promising anticancer activity (Huang et al., 2020).

Lipase and α-Glucosidase Inhibition

  • Investigations into the inhibition of lipase and α-glucosidase by novel heterocyclic compounds derived from related chemicals suggest potential applications in treating metabolic disorders (Bekircan et al., 2015).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, many benzamide derivatives are used as pharmaceutical drugs and their mechanisms of action can vary widely .

properties

IUPAC Name

N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-fluoro-4-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFNO3/c1-22-15-8-7-11(9-14(15)19)17(21)20-10-16(23-2)12-5-3-4-6-13(12)18/h3-9,16H,10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLRVHBQEFVRCGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC(C2=CC=CC=C2Cl)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-fluoro-4-methoxybenzamide

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